Cas no 13668-86-5 (ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate)

Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate is a versatile synthetic intermediate primarily used in organic and medicinal chemistry. Its key structural features include a formyl group and a benzodioxole moiety, which make it valuable for constructing complex heterocyclic frameworks. The ethoxyacetate side chain enhances solubility and reactivity, facilitating further functionalization. This compound is particularly useful in the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals, due to its ability to undergo selective transformations. Its stability under standard conditions and compatibility with various reaction conditions make it a reliable building block for researchers. The product is typically handled under controlled environments to ensure purity and optimal performance in synthetic applications.
ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate structure
13668-86-5 structure
Product Name:ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate
CAS No:13668-86-5
MF:C12H12O6
MW:252.220084190369
MDL:MFCD16283831
CID:4593780
PubChem ID:55012447
Update Time:2025-05-20

ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate Chemical and Physical Properties

Names and Identifiers

    • ethyl 2-[(6-formyl-2H-1,3-benzodioxol-5-yl)oxy]acetate
    • Acetic acid, 2-[(6-formyl-1,3-benzodioxol-5-yl)oxy]-, ethyl ester
    • ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate
    • MDL: MFCD16283831
    • Inchi: 1S/C12H12O6/c1-2-15-12(14)6-16-9-4-11-10(17-7-18-11)3-8(9)5-13/h3-5H,2,6-7H2,1H3
    • InChI Key: PECYKELXCKVLTO-UHFFFAOYSA-N
    • SMILES: C(OCC)(=O)COC1=C(C=O)C=C2OCOC2=C1

Computed Properties

  • Exact Mass: 252.063
  • Monoisotopic Mass: 252.063
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 305
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 71.1A^2

Experimental Properties

  • Density: 1.3±0.1 g/cm3
  • Melting Point: NA
  • Boiling Point: 380.5±37.0 °C at 760 mmHg
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

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Additional information on ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate

Professional Introduction to Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate (CAS No. 13668-86-5)

Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate (CAS No. 13668-86-5) is a specialized organic compound that has garnered significant attention in the field of chemical and pharmaceutical research. This compound, characterized by its intricate molecular structure, holds promise in various applications, particularly in the development of novel therapeutic agents and synthetic intermediates. The unique combination of functional groups within its framework makes it a versatile building block for chemists and pharmacologists exploring innovative drug designs.

The molecular structure of Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate consists of a benzodioxole core substituted with a formyl group and an oxyacetate moiety. This arrangement not only contributes to its reactivity but also opens up numerous possibilities for further chemical modifications. The benzodioxole ring, also known as a dibenzo[b,e][1,4]oxazepine derivative, is a well-documented scaffold in medicinal chemistry due to its presence in several bioactive natural products and synthetic drugs.

In recent years, there has been a surge in research focused on harnessing the potential of benzodioxole derivatives in drug discovery. The formyl group attached to the benzodioxole ring in this compound serves as a reactive handle for further functionalization, enabling the synthesis of more complex molecules. This has led to its exploration as an intermediate in the preparation of heterocyclic compounds, which are known for their diverse pharmacological properties.

One of the most compelling aspects of Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate is its role in the synthesis of bioactive molecules. Researchers have leveraged its structural features to develop compounds with potential applications in treating various diseases. For instance, studies have shown that derivatives of this compound exhibit inhibitory activity against certain enzymes and receptors involved in inflammatory pathways. This has sparked interest in exploring its therapeutic potential further.

The oxyacetate moiety in the compound's structure is particularly noteworthy, as it can participate in hydrogen bonding interactions and influence the overall solubility and bioavailability of derived molecules. These properties are crucial in pharmaceutical design, where optimizing solubility and bioavailability can significantly enhance drug efficacy. The ability to fine-tune these characteristics through structural modifications makes Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate an invaluable tool for medicinal chemists.

Recent advancements in computational chemistry have also contributed to a deeper understanding of the compound's behavior. Molecular modeling studies have helped predict how it might interact with biological targets, providing insights into its potential pharmacological effects. These computational approaches are increasingly being used alongside experimental techniques to accelerate the drug discovery process.

The synthesis of Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate involves multi-step organic reactions that showcase the compound's synthetic utility. The process typically begins with the preparation of the benzodioxole precursor followed by functionalization at the desired positions. The introduction of the formyl group and subsequent formation of the oxyacetate ester are critical steps that require precise control to ensure high yield and purity.

In conclusion, Ethyl 2-(6-formyl-2H-1,3-benzodioxol-5-yl)oxyacetate represents a significant advancement in chemical synthesis and pharmaceutical research. Its unique structural features and reactivity make it a valuable intermediate for developing novel therapeutic agents. As research continues to uncover new applications for this compound, it is likely to play an increasingly important role in the future of drug discovery and development.

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